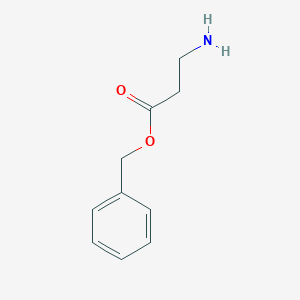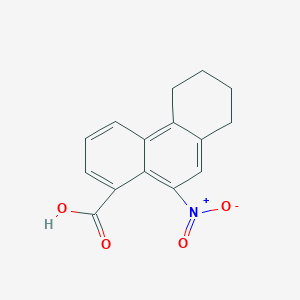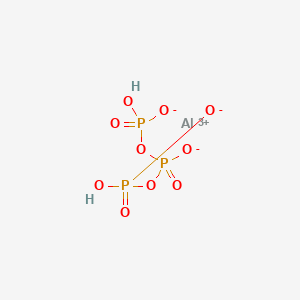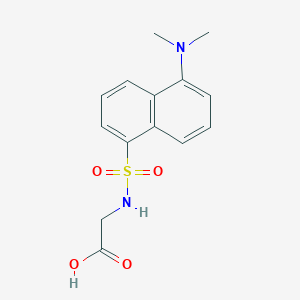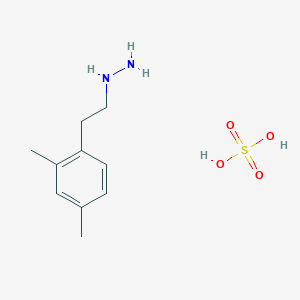
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16N2O4S. This compound is commonly referred to as DMPS and is used in various fields of research due to its unique chemical properties.
Wirkmechanismus
DMPS works by binding to heavy metals in the body and forming stable complexes that are excreted through urine. It has a high affinity for mercury and can effectively remove it from the body. DMPS also has antioxidant properties and can protect the body from oxidative stress caused by heavy metal toxicity.
Biochemische Und Physiologische Effekte
DMPS has been shown to have various biochemical and physiological effects on the body. It can increase the levels of glutathione, which is an important antioxidant in the body. DMPS can also increase the excretion of heavy metals from the body, which can improve overall health and reduce the risk of heavy metal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DMPS has several advantages for use in laboratory experiments. It is a highly effective chelating agent and reducing agent, making it useful in a wide range of experiments. DMPS is also relatively inexpensive and readily available, making it a popular choice for many researchers. However, DMPS has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research with DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other types of heavy metal poisoning, such as lead and cadmium. Additionally, research could focus on the use of DMPS in the prevention and treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of DMPS is a complex process that involves the reaction of hydrazine hydrate with 2,4-dimethylphenethyl chloride. The reaction takes place in the presence of sulfuric acid and produces DMPS as a white crystalline powder. The purity and yield of the product can be improved by recrystallization and purification methods.
Wissenschaftliche Forschungsanwendungen
DMPS has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reducing agent in organic synthesis reactions and as a chelating agent in metal ion analysis. DMPS has also been used in the treatment of heavy metal poisoning and as a diagnostic agent for the detection of mercury and other heavy metals in the body.
Eigenschaften
CAS-Nummer |
154-99-4 |
|---|---|
Produktname |
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) |
Molekularformel |
C10H18N2O4S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Andere CAS-Nummern |
154-99-4 |
Synonyme |
LON-41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
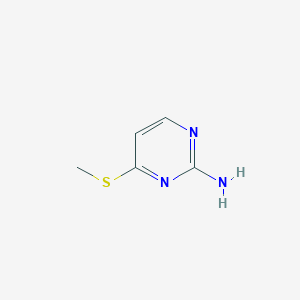
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
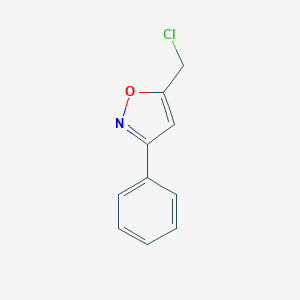
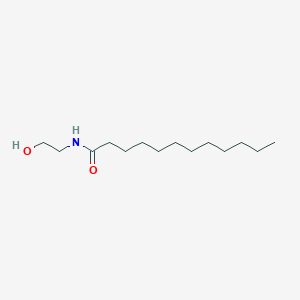
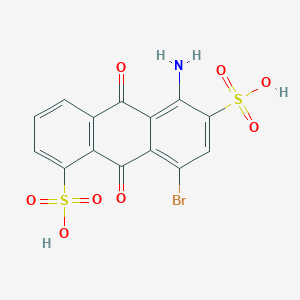
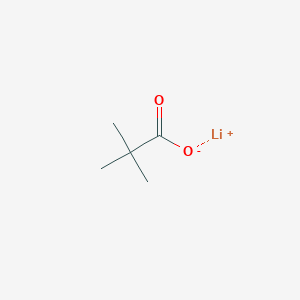
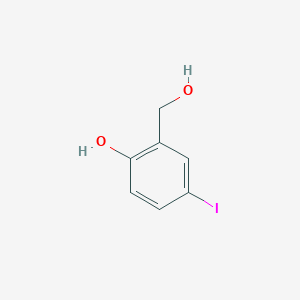
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

